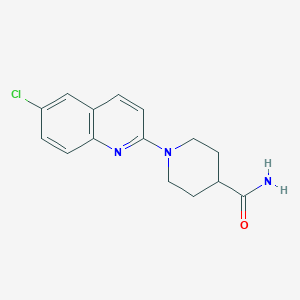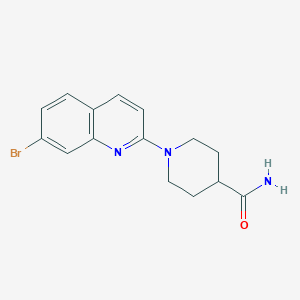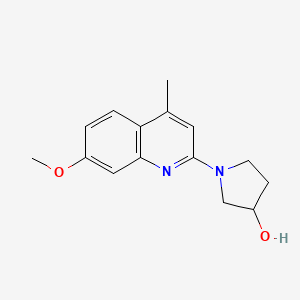![molecular formula C16H21N5OS B6438189 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2549016-15-9](/img/structure/B6438189.png)
4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is an intriguing organic compound with applications in various scientific fields. This compound boasts unique properties that lend itself to diverse research and industrial applications. It features a pyrimidine core substituted with piperidinyl and methylsulfanyl groups, adding to its complexity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes to produce 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine involves the condensation reaction between 5-methylpyrimidin-2-ylmethanol and 4-(2-chloropyrimidin-5-yl)-1-(methylsulfanyl)piperidine. This reaction typically requires an organic solvent such as dichloromethane and a base like triethylamine to facilitate the condensation. The reaction conditions generally involve refluxing the mixture for several hours under an inert atmosphere to obtain the desired product.
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up with modifications to enhance yield and purity. This may include the use of more efficient catalysts, optimized reaction times, and purification steps such as crystallization or chromatography. Ensuring stringent control over reaction parameters is crucial to achieving consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone under the action of oxidizing agents like hydrogen peroxide.
Reduction: : Reduction reactions can target the pyrimidine ring, potentially forming dihydropyrimidine derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: : Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or organometallic reagents.
Major Products Formed
Depending on the reaction type, the major products can include sulfoxides, sulfones, dihydropyrimidines, or substituted pyrimidine derivatives. Each reaction pathway is influenced by the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is studied for its reactivity and potential as an intermediate in synthesizing more complex molecules. Its unique structure allows for various functional modifications, making it a versatile building block.
Biology
Biologically, this compound can be used in the study of enzyme interactions, particularly those involving pyrimidine-binding sites. It may serve as a model compound for understanding enzyme inhibition and binding mechanisms.
Medicine
In medicine, this compound holds potential as a therapeutic agent. Its structural motifs are similar to those found in certain drug candidates, prompting research into its efficacy and safety as a pharmaceutical compound.
Industry
Industrially, this compound can be utilized in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and functional groups make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine involves interactions with molecular targets such as enzymes and receptors. Its pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The piperidinyl and methylsulfanyl groups contribute to its binding affinity and selectivity, modulating the compound's biological effects.
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
5-methylpyrimidine-2-yl derivatives: : These compounds share the pyrimidine core but differ in substitution patterns.
Piperidinyl-pyrimidines: : Similar in structure but may lack the methylsulfanyl group, affecting their chemical and biological properties.
Methylsulfanyl-pyrimidines: : While they share the methylsulfanyl group, the absence of the piperidinyl moiety can lead to different reactivity and applications.
This compound’s distinct arrangement of functional groups provides unique properties, making it a valuable subject of research across multiple scientific disciplines.
Properties
IUPAC Name |
4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-12-8-18-15(19-9-12)22-11-13-4-3-7-21(10-13)14-5-6-17-16(20-14)23-2/h5-6,8-9,13H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFOVQQJADMTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438110.png)
![4-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438116.png)
![N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6438122.png)
![4-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438137.png)
![4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438139.png)
![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438141.png)
![4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438148.png)


![N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438174.png)
![N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438179.png)

![4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B6438205.png)
![N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438220.png)
